molecular formula C16H26N4O3 B6964390 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide

Cat. No.: B6964390
M. Wt: 322.40 g/mol
InChI Key: AYALCFSKGXJVGP-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a morpholine ring and a butanamide group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methylfuran-3-carboxamide
  • 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[(1-cyclopropylcyclobutyl)methyl]urea

Uniqueness

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-morpholin-4-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-4-12(2)20-13(3)11-14(18-20)17-15(21)5-6-16(22)19-7-9-23-10-8-19/h11-12H,4-10H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYALCFSKGXJVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)CCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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